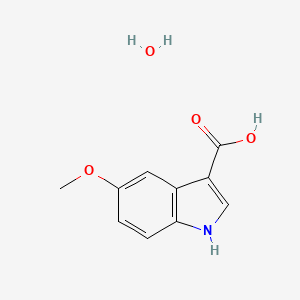
5-Methoxyindole-3-carboxylic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxyindole-3-carboxylic acid hydrate is an organic compound with the molecular formula C10H9NO3·H2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-3-carboxylic acid hydrate typically involves the methoxylation of indole derivatives. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring system. Subsequent methoxylation at the 5-position can be achieved using methanol and a suitable oxidizing agent .
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and the use of more efficient catalysts to streamline the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride, leading to the formation of 5-methoxyindole derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Methoxyindole-3-carboxylic acid quinone.
Reduction: 5-Methoxyindole derivatives.
Substitution: Various substituted indole derivatives depending on the reagent used.
科学的研究の応用
5-Methoxyindole-3-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its role in various biological processes, including its potential as a precursor to neurotransmitters and other biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism by which 5-Methoxyindole-3-carboxylic acid hydrate exerts its effects is primarily through its interaction with biological molecules. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The methoxy group at the 5-position enhances its ability to cross cell membranes and interact with intracellular targets. Pathways involved include modulation of neurotransmitter systems and inhibition of specific enzymes involved in inflammatory processes .
類似化合物との比較
Indole-3-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and biological activity.
5-Hydroxyindole-3-carboxylic acid: The hydroxyl group at the 5-position alters its solubility and reactivity compared to the methoxy derivative.
5-Methoxytryptamine: Similar structure but with an additional amine group, leading to different biological activities.
Uniqueness: 5-Methoxyindole-3-carboxylic acid hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group enhances its lipophilicity and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
5-methoxy-1H-indole-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.H2O/c1-14-6-2-3-9-7(4-6)8(5-11-9)10(12)13;/h2-5,11H,1H3,(H,12,13);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBCHTNDHLUBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














